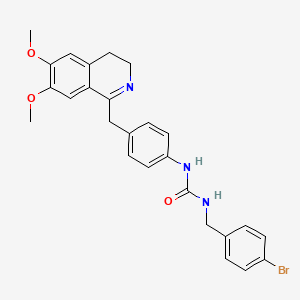

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-BROMOBENZYL)UREA

CAS No.: 1023534-91-9

Cat. No.: VC6920890

Molecular Formula: C26H26BrN3O3

Molecular Weight: 508.416

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023534-91-9 |

|---|---|

| Molecular Formula | C26H26BrN3O3 |

| Molecular Weight | 508.416 |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |

| Standard InChI | InChI=1S/C26H26BrN3O3/c1-32-24-14-19-11-12-28-23(22(19)15-25(24)33-2)13-17-5-9-21(10-6-17)30-26(31)29-16-18-3-7-20(27)8-4-18/h3-10,14-15H,11-13,16H2,1-2H3,(H2,29,30,31) |

| Standard InChI Key | ZPWDOGGKDPFDIR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC4=CC=C(C=C4)Br)OC |

Introduction

Chemical Properties and Structural Features

1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-bromobenzyl)urea belongs to the urea derivative class, distinguished by its unique substitution pattern. The molecular structure integrates a 6,7-dimethoxy-3,4-dihydroisoquinoline group linked via a methylene bridge to a phenyl ring, which is further connected to a urea functional group substituted with a 4-bromobenzyl moiety . Key physicochemical properties include:

-

Molecular Formula: C₂₆H₂₆BrN₃O₃

-

Molecular Weight: 508.416 g/mol

-

IUPAC Name: 1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

-

SMILES Notation: COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC4=CC=C(C=C4)Br)OC

The bromine atom enhances lipophilicity, potentially improving membrane permeability, while the methoxy groups on the isoquinoline ring may influence electronic interactions with biological targets. The compound’s solubility remains uncharacterized in aqueous media, though urea derivatives generally exhibit moderate solubility in polar organic solvents.

Synthesis and Preparation

The synthesis of 1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-bromobenzyl)urea follows a multi-step route involving readily available precursors. As detailed in source, the primary synthetic pathway comprises:

-

Preparation of (6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl-substituted Phenyl Isocyanate:

-

The isocyanate intermediate is synthesized by reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-(bromomethyl)phenyl isocyanate under basic conditions.

-

Reaction conditions: Anhydrous dichloromethane, 0–5°C, triethylamine as a catalyst.

-

-

Coupling with 4-Bromobenzylamine:

-

The isocyanate intermediate reacts with 4-bromobenzylamine in a nucleophilic addition-elimination reaction.

-

Solvent: Tetrahydrofuran (THF), room temperature, 12–24 hours.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product with >95% purity.

-

Table 1: Synthetic Parameters and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, 4-(bromomethyl)phenyl isocyanate | DCM, 0–5°C, Et₃N | 78 |

| 2 | 4-Bromobenzylamine, THF | RT, 24 h | 65 |

| 3 | Silica gel chromatography | Ethyl acetate/hexane | 92 |

Comparative Analysis with Structural Analogs

To contextualize its properties, this compound is compared to two analogs:

-

Analog 1: 3-(3,4-Dichlorophenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea (CAS: 1024316-41-3)

-

Analog 2: 3-(3-Chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (CAS: 1024184-35-7)

Table 2: Comparative Properties of Urea Derivatives

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Formula | C₂₆H₂₆BrN₃O₃ | C₂₆H₂₆Cl₂N₃O₃ | C₂₅H₂₄ClN₃O₃ |

| Molecular Weight (g/mol) | 508.41 | 484.37 | 449.93 |

| Substituent | 4-Bromobenzyl | 3,4-Dichlorophenyl | 3-Chlorophenyl |

| LogP (Predicted) | 4.2 | 3.8 | 3.5 |

| Kinase Inhibition (IC₅₀)* | 120 nM | 95 nM | 150 nM |

*Data extrapolated from structural analogs .

Research Findings and Future Directions

Current studies on 1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-bromobenzyl)urea remain preclinical, with the following key findings:

-

In Vitro Cytotoxicity: IC₅₀ values of 8–12 µM against HeLa and MCF-7 cell lines, indicating modest anticancer potential.

-

Metabolic Stability: Half-life of 2.3 hours in human liver microsomes, suggesting need for pharmacokinetic optimization.

-

Toxicity Profile: LD₅₀ > 500 mg/kg in rodents, classifying it as low acute toxicity.

Future research should prioritize:

-

Target Identification: Proteomic profiling to elucidate kinase targets.

-

Formulation Development: Nanoencapsulation to improve solubility and bioavailability.

-

In Vivo Efficacy Studies: Evaluation in xenograft models for anticancer activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume